Cyc065, chemically known as fadraciclib, is a novel, orally bioavailable, second-generation aminopurine [, ] that acts as a potent and selective inhibitor of cyclin-dependent kinases (CDKs) [, ]. Specifically, it demonstrates high selectivity for CDK2 and CDK9 over other CDKs and non-CDK enzymes [, , ]. Cyc065 is classified as a transcriptional CDK inhibitor due to its ability to inhibit CDK9, a key regulator of transcription [, , ]. This compound plays a significant role in scientific research, particularly in the field of oncology, where it is being investigated for its potential as an anti-cancer agent [, , , ].
Clinical Development: Ongoing clinical trials are evaluating the safety and efficacy of Cyc065 as a single agent and in combination therapies for various cancers []. Continued clinical development will be crucial to determine its therapeutic potential in humans.
Biomarker Development: Identifying biomarkers that predict sensitivity and resistance to Cyc065 will be crucial for selecting patients who are most likely to benefit from treatment. Preclinical studies suggest that MLL gene status and the level of BCL2 family proteins may serve as potential biomarkers [, ].
Cyc065, also known as fadraciclib, is a novel cyclin-dependent kinase inhibitor that has garnered attention for its potential therapeutic applications in various cancers, particularly acute myeloid leukemia. This compound is classified as a second-generation inhibitor, optimized from earlier compounds such as seliciclib and CCT068127. Cyc065 selectively inhibits cyclin-dependent kinases 2 and 9, which are crucial for cell cycle regulation and transcriptional control, respectively.
The synthesis of Cyc065 involves several steps that optimize its potency and selectivity against cyclin-dependent kinases. The compound is synthesized through a multi-step chemical process that typically begins with the formation of key intermediates followed by coupling reactions to create the final product.
The molecular structure of Cyc065 is characterized by its unique arrangement of atoms that confer its inhibitory properties on cyclin-dependent kinases.
Cyc065 undergoes specific chemical reactions that are pivotal in its mechanism of action against cancer cells.
The mechanism by which Cyc065 exerts its anti-cancer effects involves multiple pathways:
Cyc065 exhibits several physical and chemical properties that are relevant for its pharmacological profile:
Cyc065 has significant potential applications in scientific research and clinical settings:
CDK2 and CDK9 represent critical nodes in oncogenic signaling. CDK2, partnering primarily with cyclins E and A, drives G1/S phase transition and S phase progression by phosphorylating the retinoblastoma protein (Rb), liberating E2F transcription factors to activate genes essential for DNA synthesis. Beyond cell cycle control, CDK2 influences centrosome duplication, DNA damage response, and replication origin firing. Conversely, CDK9, the catalytic core of the positive transcription elongation factor b (P-TEFb), phosphorylates the carboxyl-terminal domain (CTD) of RNA Pol II at serine 2 (Ser2). This phosphorylation event is indispensable for transcriptional elongation, particularly of genes encoding short-lived proteins with potent pro-survival and oncogenic functions, such as Myeloid Cell Leukemia 1 (MCL1) and MYC. The dependence of cancer cells on rapid MCL1 turnover for survival creates a vulnerability exploitable by CDK9 inhibition [1] [2] [8].
The simultaneous targeting of CDK2 and CDK9 offers a synergistic attack on cancer cell survival. CDK2 inhibition disrupts cell cycle progression and promotes genomic instability, particularly in cancers with cyclin E amplification or overexpression. CDK9 inhibition triggers the rapid depletion of anti-apoptotic proteins (e.g., MCL1) and oncoproteins (e.g., MYC) due to their short mRNA and protein half-lives. This dual mechanism is especially relevant in hematological malignancies like acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and multiple myeloma (MM), where MCL1 overexpression is a recognized driver of pathogenesis and resistance to therapies like the BCL2 inhibitor venetoclax. Solid tumors exhibiting aneuploidy, cyclin E amplification (e.g., uterine serous carcinoma, certain breast cancers), or dependence on oncogenic transcription (e.g., MYC-driven cancers) also demonstrate heightened sensitivity to CDK2/9 inhibition. Preclinical studies identified that cancers with mixed lineage leukemia (MLL) gene rearrangements or altered BCL2 family protein expression exhibit increased susceptibility to CDK2/9 inhibitors like CYC065 [1] [2] [3].
The development of CDK inhibitors has progressed through distinct generations. First-generation inhibitors (e.g., Flavopiridol/Alvocidib, Seliciclib/R-roscovitine) were broad-spectrum, pan-CDK inhibitors. While demonstrating preclinical efficacy, their clinical utility was hampered by narrow therapeutic windows and dose-limiting toxicities due to off-target effects. Seliciclib, targeting CDK2, CDK7, and CDK9, showed promise but lacked sufficient potency and selectivity. These limitations spurred the development of second-generation inhibitors with improved selectivity profiles, such as Dinaciclib (CDK1,2,5,9) and AT7519 (CDK1,2,4,5,9). Fadraciclib (CYC065) exemplifies the next refinement within this generation. Designed by optimizing the aminopurine scaffold of Seliciclib, CYC065 achieves significantly enhanced potency (approximately 20-fold lower IC50 values) and selectivity for CDK2 (IC50 = 4.5–5 nM) and CDK9 (IC50 = 26–26.2 nM), coupled with reduced activity against off-target kinases, as demonstrated by comprehensive kinome profiling [1] [6] [9].
Table 1: Evolution of CDK Inhibitors Relevant to CYC065 Development
Generation | Representative Agents | Primary CDK Targets | Key Limitations | Key Improvements in Next Generation |
---|---|---|---|---|
First | Flavopiridol (Alvocidib) | 1,2,4,6,7,9 | High toxicity, low specificity | Increased selectivity, reduced toxicity |
Seliciclib (R-roscovitine) | 2,5,7,9 | Moderate potency, broad spectrum | Enhanced potency for specific CDKs | |
Second | Dinaciclib (SCH727965) | 1,2,5,9 | Hematological toxicity | Improved kinase selectivity profile |
Fadraciclib (CYC065) | 2,9 | Under clinical investigation | >20x potency vs. Seliciclib, high selectivity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7